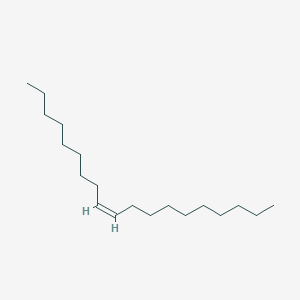
9Z-Nonadecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-9-Nonadecene: is an unsaturated hydrocarbon with the molecular formula C19H38 It is an alkene with a double bond located at the ninth carbon atom in the chain, and the “Z” configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side
准备方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Nonadecene: One common method to synthesize (Z)-9-nonadecene involves the partial hydrogenation of nonadecene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under controlled conditions to achieve the desired level of hydrogenation without fully saturating the molecule.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene. This method allows for precise control over the position and configuration of the double bond.
Industrial Production Methods: Industrial production of (Z)-9-nonadecene often involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The choice of catalyst and reaction conditions are optimized to achieve the desired product efficiently.
化学反应分析
Types of Reactions:
Oxidation: (Z)-9-Nonadecene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or ozone (O3). These reactions can lead to the formation of various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction of (Z)-9-nonadecene can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum, resulting in the formation of nonadecane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2) or chlorine (Cl2), can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), and other oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogens like bromine (Br2) and chlorine (Cl2).
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Nonadecane.
Substitution: Dihalogenated alkanes.
科学研究应用
Chemistry: : (Z)-9-Nonadecene is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity at the double bond makes it a versatile intermediate in various chemical reactions.
Biology: : In biological research, (Z)-9-nonadecene is studied for its potential role in cell membrane structure and function due to its hydrophobic nature. It is also investigated for its interactions with biological macromolecules.
Medicine: : Although not widely used in medicine, (Z)-9-nonadecene’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : In the industrial sector, (Z)-9-nonadecene is used in the production of lubricants, surfactants, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics.
作用机制
The mechanism of action of (Z)-9-nonadecene primarily involves its interactions with other molecules through its double bond. The double bond allows for various chemical reactions, including addition and substitution, which can modify the compound’s properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
(E)-9-Nonadecene: The “E” isomer of 9-nonadecene has the higher priority substituents on opposite sides of the double bond, leading to different chemical and physical properties.
Nonadecane: A fully saturated hydrocarbon with no double bonds, nonadecane has different reactivity and applications compared to (Z)-9-nonadecene.
(Z)-9-Octadecene: Similar in structure but with one fewer carbon atom, (Z)-9-octadecene shares some chemical properties with (Z)-9-nonadecene but differs in molecular weight and boiling point.
Uniqueness: : (Z)-9-Nonadecene’s unique feature is its specific double bond configuration, which imparts distinct chemical reactivity and physical properties. This configuration makes it valuable in applications requiring precise control over molecular interactions and reactions.
属性
分子式 |
C19H38 |
|---|---|
分子量 |
266.5 g/mol |
IUPAC 名称 |
(Z)-nonadec-9-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17- |
InChI 键 |
UTPZTNSPDTWUBY-ZPHPHTNESA-N |
手性 SMILES |
CCCCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)

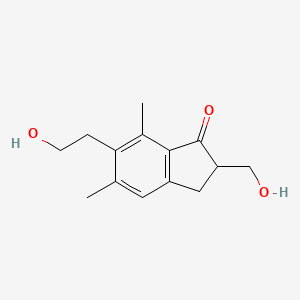
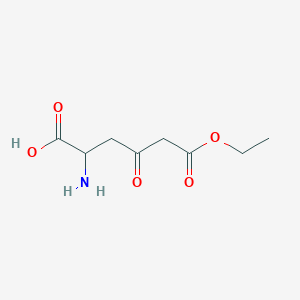


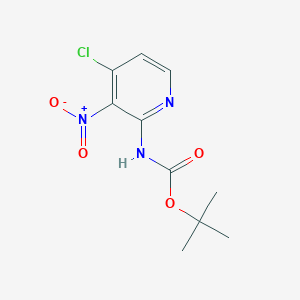
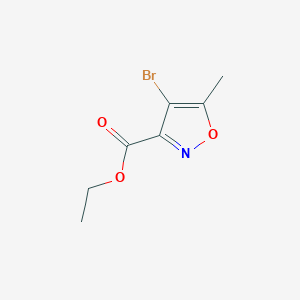
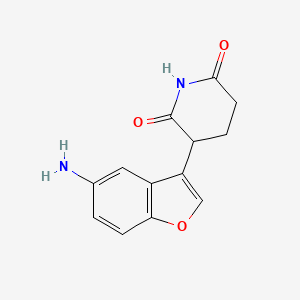

![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)

![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
